7-Chloro-6-fluorochroman-4-amine

Description

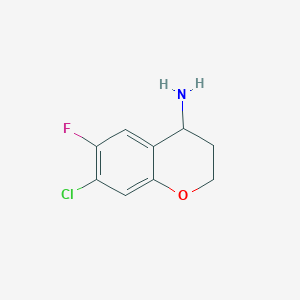

7-Chloro-6-fluorochroman-4-amine is a chiral amine derivative featuring a chroman backbone (a bicyclic structure comprising a benzene ring fused with an oxygen-containing tetrahydropyran ring). The compound is substituted with chlorine at position 7 and fluorine at position 6, contributing to its unique physicochemical and electronic properties. It is primarily utilized as a building block in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting central nervous system disorders or antimicrobial agents . The (R)-enantiomer (CAS 1213054-71-7) is commercially available as a hydrochloride salt with 95% purity, highlighting its relevance in enantioselective synthesis .

Properties

Molecular Formula |

C9H9ClFNO |

|---|---|

Molecular Weight |

201.62 g/mol |

IUPAC Name |

7-chloro-6-fluoro-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C9H9ClFNO/c10-6-4-9-5(3-7(6)11)8(12)1-2-13-9/h3-4,8H,1-2,12H2 |

InChI Key |

MJRGSBZCZMUEEO-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=CC(=C(C=C2C1N)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-6-fluorochroman-4-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of 7-chloro-6-fluorochroman as a precursor, which is then subjected to amination reactions to introduce the amine group at the 4-position . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-fluorochroman-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Halogen substitution reactions can replace the chlorine or fluorine atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

7-Chloro-6-fluorochroman-4-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 7-Chloro-6-fluorochroman-4-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Chroman-4-amine Derivatives

Structural and Physicochemical Properties

The following table summarizes key attributes of 7-Chloro-6-fluorochroman-4-amine and its analogs:

Key Observations:

- Halogen vs. Alkyl Substitution: The chloro-fluoro combination in the target compound (C₉H₉ClFNO) results in a lower molecular weight (201.5 g/mol) compared to the bromo-methyl analog (242.0 g/mol). Fluorine’s electronegativity and small size may improve metabolic stability and bioavailability compared to bulkier halogens like bromine .

- Steric and Electronic Effects: The methyl group in (R)-7-methylchroman-4-amine (C₁₀H₁₃NO) introduces steric hindrance but lacks the electron-withdrawing effects of halogens. This could favor interactions with hydrophobic binding pockets in biological targets .

Research Findings and Implications

Substituent Impact on Bioactivity :

- Fluorine and chlorine in the target compound may enhance binding affinity to enzymes or receptors via halogen bonding, a feature absent in the methyl-substituted analog .

- Bromine in 6-bromo-7-methylchroman-4-amine could facilitate radiolabeling or serve as a synthetic handle for further functionalization .

Chiral Significance :

- The (R)-enantiomer of this compound is explicitly marketed, underscoring the importance of chirality in drug design for target specificity .

Biological Activity

7-Chloro-6-fluorochroman-4-amine, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its therapeutic potential.

Chemical Structure and Properties

- Molecular Formula : C10H10ClF

- Molecular Weight : 201.64 g/mol

- IUPAC Name : (R)-7-Chloro-6-fluoro-2,3-dihydro-1H-chromen-4-amine

The compound features a chroman core, which is a bicyclic structure known for various biological activities. The presence of chlorine and fluorine atoms at specific positions enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to therapeutic effects.

- Receptor Binding : It may bind to specific receptors on cell surfaces, modulating cellular responses.

- Oxidative Stress Modulation : Preliminary studies suggest involvement in oxidative stress pathways, crucial for various cellular functions.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. A study on related chroman derivatives revealed significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Spiro [chroman-2, 4′-piperidin]-4-one | MCF-7 (breast carcinoma) | 5.62 ± 1.33 |

| A2780 (ovarian cancer) | 0.31 ± 0.11 | |

| HT-29 (colorectal adenocarcinoma) | 0.47 ± 0.17 |

These findings suggest that the structural features of chroman derivatives contribute to their ability to inhibit cancer cell proliferation effectively .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for its antimicrobial potential. Related compounds have shown effectiveness against various bacterial and fungal strains, indicating a broad spectrum of antimicrobial activity.

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties, potentially aiding in the treatment of neurological disorders. Research is ongoing to explore its effects on neuronal cells and its ability to mitigate neurodegenerative processes.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

- Chromanone Derivatives : A study evaluating novel tricyclic heterocyclic chromanone compounds demonstrated significant inhibition against lung, breast, and CNS cell lines, marking them as active anticancer agents .

- Cytotoxic Activity : In vitro assays have shown that derivatives of chroman compounds exhibit cytotoxic activity against a range of cancer cells, including leukemia and melanoma cell lines .

- Antioxidant Activity : Some derivatives have been tested for their antioxidant capabilities, showing potential in reducing oxidative stress markers and improving cellular health .

Future Directions

The ongoing research into this compound highlights its potential as a versatile therapeutic agent. Future studies should focus on:

- Elucidating the precise molecular mechanisms underlying its biological activities.

- Conducting in vivo studies to assess efficacy and safety profiles.

- Exploring structural modifications to enhance potency and selectivity against specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.